molecular formula C19H27N3O3 B3839416 N,N-dicyclohexyl-N'-hydroxy-4-nitrobenzenecarboximidamide

N,N-dicyclohexyl-N'-hydroxy-4-nitrobenzenecarboximidamide

Cat. No. B3839416
M. Wt: 345.4 g/mol
InChI Key: FLOLJUDEJGJPFB-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Dicyclohexylcarbodiimide (DCC or DCCD) is an organic compound with the chemical formula (C6H11N)2C . It is a waxy white solid with a sweet odor . Its primary use is to couple amino acids during artificial peptide synthesis . The low melting point of this material allows it to be melted for easy handling . It is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .


Synthesis Analysis

DCC is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . Alternative catalysts for this conversion include the highly nucleophilic OP (MeNCH2CH2)3N .


Molecular Structure Analysis

The C−N=C=N−C core of carbodiimides (N=C=N) is linear, being related to the structure of allene . The molecule has idealized C2 symmetry . The N=C=N moiety gives a characteristic IR spectroscopic signature at 2117 cm−1 .


Chemical Reactions Analysis

Its primary use is to couple amino acids during artificial peptide synthesis .


Physical And Chemical Properties Analysis

N,N’-Dicyclohexylcarbodiimide is a white crystalline powder with a sweet odor . It has a melting point of 34 °C and a boiling point of 122 °C at 6 mmHg . It is not soluble in water .

Mechanism of Action

The mechanism of action for this compound in its primary use, peptide synthesis, involves the formation of a reactive O-acylisourea intermediate that can either rearrange to a stable N-acylurea or react with a nucleophile to form a peptide bond .

Safety and Hazards

This compound is considered dangerous. It can cause harm if inhaled, and it is toxic if it comes into contact with the skin . It can also cause serious eye damage . Therefore, it’s important to handle this compound with care, using appropriate protective equipment .

properties

IUPAC Name

N,N-dicyclohexyl-N'-hydroxy-4-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-20-19(15-11-13-18(14-12-15)22(24)25)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17,23H,1-10H2/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOLJUDEJGJPFB-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=NO)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N(C2CCCCC2)/C(=N\O)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dicyclohexyl-N'-hydroxy-4-nitrobenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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